6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Description

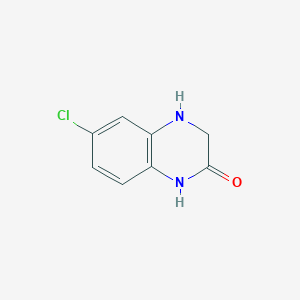

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-dihydro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIXSRNTPHCSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300699 | |

| Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89938-22-7 | |

| Record name | MLS002920449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-3,4-dihydroquinoxalin-2(1h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and illuminate its therapeutic potential, particularly as a scaffold for kinase inhibitors. This document is designed to be a practical resource, offering not just data, but also the scientific rationale behind experimental methodologies.

Core Chemical and Physical Properties

This compound is a crystalline solid at room temperature. Its core structure consists of a benzene ring fused to a dihydropyrazinone ring, with a chlorine substituent on the benzene ring. This substitution pattern significantly influences the molecule's electronic properties and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | |

| Molecular Weight | 182.61 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | >250 °C (Decomposition) | |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water (predicted). | General knowledge of similar structures |

| XLogP3 | 1.5 | |

| CAS Number | 89938-22-7 |

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 10.7 (s, 1H, N1-H): The amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and exchange with residual water.

-

δ 7.0-7.2 (m, 3H, Ar-H): The aromatic protons will appear as a complex multiplet. The electron-withdrawing chlorine atom will influence their chemical shifts.

-

δ 6.8 (s, 1H, N4-H): The amine proton is expected to be a broad singlet.

-

δ 3.4 (s, 2H, C3-H₂): The methylene protons at the C3 position are expected to be a singlet as they are adjacent to a carbonyl group and not typically coupled to the N4-H proton.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ 168.0 (C=O): The carbonyl carbon of the lactam ring.

-

δ 140-120 (Ar-C): Multiple peaks for the aromatic carbons. The carbon bearing the chlorine atom will be shifted downfield.

-

δ 45.0 (CH₂): The methylene carbon at the C3 position.

Infrared (IR) Spectroscopy (KBr Pellet):

-

3400-3200 cm⁻¹ (N-H stretching): Broad peaks corresponding to the amide and amine N-H bonds.

-

1680-1650 cm⁻¹ (C=O stretching): A strong absorption for the lactam carbonyl group.

-

1600-1450 cm⁻¹ (C=C stretching): Peaks corresponding to the aromatic ring.

-

800-750 cm⁻¹ (C-Cl stretching): A characteristic absorption for the aryl chloride.

Mass Spectrometry (Electron Ionization - EI):

-

m/z 182/184 [M]⁺: The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.

-

m/z 154/156: Loss of CO (28 Da).

-

m/z 119: Loss of CO and Cl.

Synthesis and Reactivity

The synthesis of this compound can be achieved through the condensation of 4-chloro-1,2-phenylenediamine with an appropriate two-carbon synthon, typically chloroacetic acid or its derivatives. The reactivity of this scaffold is centered around the two nitrogen atoms and the activated C3 methylene group, as well as the chloro-substituted aromatic ring, which allows for further functionalization.

Synthesis Protocol: Cyclocondensation of 4-chloro-1,2-phenylenediamine with Chloroacetic Acid

This protocol is adapted from established procedures for the synthesis of related quinoxalinone derivatives.[2][3] The rationale behind this one-pot reaction is the initial nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization via nucleophilic substitution of the chloro group by the second amino group.

Materials:

-

4-chloro-1,2-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent) in water.

-

To this suspension, add aqueous ammonia (approximately 1.2 equivalents). The ammonia acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

-

Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash with cold water to remove any unreacted starting materials and salts.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Caption: Synthetic pathway for this compound.

Key Reactivities

The this compound scaffold offers several sites for chemical modification, making it a versatile building block in drug discovery.

N-Alkylation and N-Acylation: The nitrogen atoms at positions 1 and 4 can be readily alkylated or acylated using standard protocols. The N1-amide is generally less reactive than the N4-amine. Selective N4-alkylation can be achieved under milder basic conditions, while stronger bases and more reactive electrophiles might lead to dialkylation.

C3-Functionalization: The methylene group at the C3 position is activated by the adjacent carbonyl group and can be deprotonated with a suitable base to form a nucleophile for subsequent reactions, such as aldol condensations or Michael additions.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the aromatic ring is a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4][5][6] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy for modulating the biological activity of the molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol illustrates the functionalization of the chloro-substituent. The choice of a palladium catalyst with a bulky phosphine ligand (e.g., SPhos) is crucial for the efficient oxidative addition to the relatively unreactive aryl chloride. A base is required to activate the boronic acid for transmetalation.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Suzuki-Miyaura coupling of this compound.

Therapeutic Potential and Biological Activity

The quinoxalinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[7] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have shown significant promise as inhibitors of various kinases, which are key regulators of cellular signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.

Inhibition of c-Jun N-terminal Kinase 3 (JNK3)

A particularly promising therapeutic application for derivatives of this scaffold is the inhibition of c-Jun N-terminal kinase 3 (JNK3).[8][9][10] JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[10] It plays a crucial role in neuronal apoptosis (programmed cell death) and neuroinflammation, processes that are central to the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][11]

The JNK signaling pathway is activated by various cellular stressors. This leads to a cascade of phosphorylation events, culminating in the activation of JNKs. Activated JNK3 can then phosphorylate a number of downstream targets, including the transcription factor c-Jun, which in turn regulates the expression of genes involved in apoptosis.[8][10][12]

Small molecule inhibitors based on the 3,4-dihydroquinoxalin-2(1H)-one scaffold have been shown to be potent and selective inhibitors of JNK3.[8][9] These inhibitors typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby blocking the downstream signaling cascade that leads to neuronal death. The 6-chloro substituent can be a key interaction point within the kinase binding pocket or a site for further modification to enhance potency and selectivity.

Caption: Simplified JNK3 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable heterocyclic scaffold with significant potential in drug discovery. Its straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries. The demonstrated activity of its derivatives as potent JNK3 inhibitors highlights its importance in the development of novel therapeutics for neurodegenerative diseases. This guide provides a solid foundation for researchers to further explore the chemistry and biology of this promising compound.

References

-

Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. ResearchGate. [Link]

-

JNK3 signal transduction molecular cascade (on the left) and the... ResearchGate. [Link]

-

JNK Signaling Pathway. Creative Diagnostics. [Link]

-

This compound. PubChem. [Link]

-

Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... ResearchGate. [Link]

-

JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. Taylor & Francis Online. [Link]

-

SAPK/JNK Signaling Cascades. Bio-Rad. [Link]

-

A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer's Disease: Investigating Structure through Docking Studies. PMC - PubMed Central. [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health (NIH). [Link]

-

A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Publishing. [Link]

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. ResearchGate. [Link]

-

3,4-dihydroquinoxalin-2(1H)-one. ChemBK. [Link]

-

An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC - PubMed Central. [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]

Sources

- 1. This compound | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one|1240381-94-5 - MOLBASE Encyclopedia [m.molbase.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: A Pivotal Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (CAS 89938-22-7) is a heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. While the intrinsic biological activity of this specific molecule is not extensively documented, its true value lies in its role as a versatile intermediate for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, offering insights into its utility for medicinal chemists and drug development professionals.

Introduction: The Quinoxalinone Scaffold

The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] The 3,4-dihydroquinoxalin-2(1H)-one moiety, in particular, offers a rigid bicyclic framework that is amenable to substitution at various positions, allowing for the fine-tuning of physicochemical properties and biological target interactions. The introduction of a chlorine atom at the 6-position, as in the title compound, provides a key point for further chemical modification and has been shown to influence the biological activity of the resulting derivatives.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 89938-22-7 | [3] |

| Molecular Formula | C₈H₇ClN₂O | [3] |

| Molecular Weight | 182.61 g/mol | [3] |

| IUPAC Name | 6-chloro-3,4-dihydro-1H-quinoxalin-2-one | [3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 2 | Parkway Scientific |

| Hydrogen Bond Acceptor Count | 2 | Parkway Scientific |

| Rotatable Bond Count | 0 | Parkway Scientific |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the cyclocondensation of 4-chloro-1,2-phenylenediamine with a suitable C2 synthon, such as chloroacetic acid. This reaction provides a straightforward and efficient route to the desired quinoxalinone core.

Synthetic Protocol

The following protocol is adapted from the synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one and is a representative method for the preparation of the 6-chloro derivative.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine in deionized water.

-

To this suspension, add chloroacetic acid and aqueous ammonia.

-

Heat the reaction mixture to reflux for one hour.

-

Upon cooling, a solid precipitate will form.

-

Collect the crude product by vacuum filtration and wash with cold deionized water.

-

Dry the solid under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent such as aqueous ethanol to yield pure this compound.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and splitting patterns influenced by the chloro and amino substituents. Signals for the methylene protons of the dihydropyrazinone ring and the two N-H protons are also expected.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons, and the methylene carbon.[6]

-

IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations, the C=O stretching of the amide group, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. Its structure allows for modifications at the N1 and N4 positions, as well as further functionalization of the aromatic ring.

Intermediate in the Synthesis of Kinase Inhibitors

Quinoxalinone derivatives have been extensively investigated as inhibitors of various protein kinases, which are key targets in cancer therapy. The this compound scaffold has been utilized in the development of inhibitors for kinases such as c-Jun N-terminal kinase 3 (JNK3).[5]

JNK Signaling Pathway and Inhibition:

The JNK signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and stress responses.[7] Dysregulation of this pathway is implicated in various diseases, including neurodegenerative disorders and cancer.[5] JNK3 is predominantly expressed in the central nervous system, making it an attractive target for the development of neuroprotective agents.[7]

Caption: Simplified JNK signaling pathway and the point of intervention for JNK3 inhibitors.

Experimental Protocol: In Vitro Kinase Assay

An in vitro kinase assay is a fundamental method to determine the inhibitory potential of a compound against a specific kinase.[8][9]

-

Reagents and Materials: Recombinant JNK3 enzyme, kinase buffer, ATP, substrate (e.g., c-Jun), this compound derivative, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the JNK3 enzyme, the substrate, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a specified temperature for a set period. e. Stop the reaction and measure the kinase activity using the detection reagent.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Scaffold for Antimicrobial Agents

The quinoxaline scaffold is also a component of various compounds with antimicrobial activity.[2] Derivatives of this compound can be synthesized and screened for their efficacy against a range of bacterial and fungal pathogens.

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial inoculum standardized to 0.5 McFarland, and the test compound.

-

Procedure: a. Prepare serial two-fold dilutions of the test compound in the microtiter plate wells containing Mueller-Hinton broth. b. Inoculate each well with the standardized bacterial suspension. c. Include positive (bacteria, no compound) and negative (broth only) controls. d. Incubate the plates at 37°C for 16-20 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives

This compound will likely continue to be a valuable building block in the quest for novel therapeutics. Its utility in constructing kinase inhibitors and potential antimicrobial agents highlights its importance in addressing significant unmet medical needs. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to its derivatives, as well as the exploration of its utility in the synthesis of compounds targeting other disease areas. The continued investigation of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and more potent therapeutic agents.

References

- Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. PubMed Central.

- Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- JNK Inhibitors and JNK Signaling P

- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. MDPI.

- Broth microdilution | MI - Microbiology. MI - Microbiology.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Broth microdilution - Wikipedia. Wikipedia.

- In vitro kinase assay - Protocols.io. Protocols.io.

- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. Protocols.io.

- Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives - ResearchGate.

- Site-Specific CH Chalcogenation of Quinoxalin-2(1H)

- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR. CSIR-NIScPR.

- Biological Activity of Quinoxaline Derivatives - Semantic Scholar. Semantic Scholar.

- Chemistry, Biological Properties and SAR Analysis of Quinoxalinones | Bentham Science. Bentham Science.

- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. Journal of Chemical Technology and Metallurgy.

- Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light.

- Synthesis of quinoxalinones - Organic Chemistry Portal. Organic Chemistry Portal.

- Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines | Request PDF - ResearchGate.

- 2-Quinoxalinone | 2-Quinoxalinol | Quinoxalines - Ambeed.com. Ambeed.com.

- The Emerging Therapeutic Potential of the 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Scaffold: A Technical Guide - Benchchem. Benchchem.

- The Pivotal Role of 4-Methyl-3,4- dihydroquinoxalin-2(1H)-one in Modern Drug Discovery: A Technical - Benchchem. Benchchem.

- This compound - PubChem. PubChem.

- 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC - NIH. PMC.

- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Publishing. RSC Publishing.

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. mdpi.com [mdpi.com]

- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US7393822B2 - Esters and their use in perfumery - Google Patents [patents.google.com]

- 9. US8093289B2 - Oral composition comprising 3-[5-[4-(cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzisoxazol-6-yl)methoxy]phenyl]propionic acid or salt thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 89938-22-7|this compound: In Stock [parkwayscientific.com]

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Molecular Structure, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular architecture, outline a robust synthetic pathway with detailed experimental protocols, and explore its potential pharmacological applications based on the established bioactivity of the quinoxalinone scaffold.

Introduction: The Quinoxalinone Scaffold as a Privileged Structure

Quinoxalinone and its derivatives are recognized as "privileged structures" in medicinal chemistry.[1][2][3] This designation is attributed to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3][4] The versatility of the quinoxalinone skeleton, coupled with its relative synthetic accessibility, makes it a fertile ground for the development of novel therapeutic agents.[1] These compounds have demonstrated efficacy as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[1][2] The specific compound of interest, this compound, incorporates a chlorine substituent, which can significantly influence its physicochemical properties and biological activity through halogen bonding and altered electronic characteristics.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to a dihydropyrazinone ring, with a chlorine atom substituted at the 6th position of the bicyclic system.

Chemical Structure:

Caption: 2D structure of this compound.

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the key computed properties for this compound.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₇ClN₂O | PubChem[5] |

| Molecular Weight | 182.61 g/mol | PubChem[5] |

| CAS Number | 89938-22-7 | Abovchem[6] |

| XLogP3 | 1.5 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[5] |

| Rotatable Bond Count | 0 | PubChem[5] |

Synthesis of this compound

The synthesis of quinoxalinone derivatives often involves the condensation of an o-phenylenediamine with an α-ketoacid or its equivalent.[7] For this compound, a plausible and efficient synthetic route starts from the commercially available 4-chloro-1,2-phenylenediamine.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: acylation of one of the amino groups of the diamine with a chloroacetyl group, followed by an intramolecular cyclization to form the dihydroquinoxalinone ring.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Amino-4-chlorophenyl)-2-chloroacetamide

-

Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq) dropwise.

-

Acylation: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

-

Causality: The use of triethylamine is crucial to neutralize the HCl generated during the acylation reaction, preventing the protonation of the starting diamine which would render it unreactive. Dichloromethane is an excellent inert solvent for this type of reaction.

-

-

Work-up and Isolation: Upon completion (monitored by TLC), the reaction mixture is washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N-(2-amino-4-chlorophenyl)-2-chloroacetamide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Synthesis of this compound

-

Cyclization: The purified N-(2-amino-4-chlorophenyl)-2-chloroacetamide from Step 1 is dissolved in ethanol. The solution is heated to reflux for 8-12 hours.

-

Causality: The intramolecular cyclization is a nucleophilic substitution reaction where the remaining free amino group attacks the carbon bearing the chlorine atom, displacing it and forming the six-membered dihydropyrazinone ring. Heating provides the necessary activation energy for this reaction.

-

-

Isolation and Purification: After cooling to room temperature, the product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two N-H protons, and the CH₂ group of the dihydropyrazinone ring. The splitting patterns of the aromatic protons will confirm the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the eight carbon atoms in the molecule, including the characteristic signal for the carbonyl carbon.[5]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations, the C=O stretching of the amide group, and C-Cl stretching.[5]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for a chlorine-containing compound.

Biological and Pharmacological Relevance

The 3,4-dihydroquinoxalin-2(1H)-one core is a key pharmacophore in a variety of biologically active molecules.[8] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Potential as Kinase Inhibitors

The quinoxalinone scaffold has been identified as a promising template for the design of kinase inhibitors.[9] For instance, derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been developed as potent and selective inhibitors of c-Jun N-terminal kinase 3 (JNK3).[8] JNK3 is implicated in several diseases, including neurodegenerative disorders and inflammatory conditions.[8] The chlorine substituent at the 6-position of the ring system can potentially enhance binding affinity and selectivity for the target kinase through specific interactions within the active site.

Caption: General mechanism of kinase inhibition by this compound.

Antimicrobial and Other Activities

Quinoxalinone derivatives have a long history of being investigated for their antimicrobial properties.[1][7] They have shown activity against a range of bacteria and fungi.[2] The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cellular processes. Furthermore, various quinoxalinones have been reported to possess anti-inflammatory, antiviral, and anticancer activities, making this scaffold a versatile platform for drug discovery.[1][3][10]

Conclusion

This compound is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through well-established chemical transformations, and its structure is amenable to further modification to optimize biological activity. The broader class of quinoxalinones has demonstrated a wide spectrum of pharmacological effects, suggesting that this compound and its future derivatives are promising candidates for the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this intriguing heterocyclic compound.

References

-

Carta, A., Piras, S., Loriga, G., & Paglietti, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200. [Link]

-

Chen, J., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

-

Ghadage, R. V., Shah, V. V., Bapat, B. A., & Shirote, P. J. (2011). Exploring Biological Activities of Quinoxaline Derivatives. PharmaTutor. [Link]

-

Hassan, A. S. (2014). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 4(4), 84-109. [Link]

-

Kaur, M., et al. (2013). Pharmacological Profile of Quinoxalinone. ISRN Organic Chemistry. [Link]

-

Li, Y., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. RSC Medicinal Chemistry, 13(3), 266-285. [Link]

-

Mishra, P., & Devi, N. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 454-474. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 283527, this compound. Retrieved January 15, 2024, from [Link].

-

Zhang, D., et al. (2011). An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Bioorganic & Medicinal Chemistry Letters, 21(21), 6461-6464. [Link]

-

MySkinRecipes (n.d.). 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Retrieved January 15, 2024, from [Link].

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. This compound | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:89938-22-7 - Abovchem [abovchem.com]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one [myskinrecipes.com]

- 10. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical methodologies, and critical parameters involved in the synthesis of this important molecule. We will explore the predominant synthetic strategy, the cyclocondensation of 4-chloro-1,2-phenylenediamine, and an alternative approach via reductive cyclization. This guide includes detailed, step-by-step experimental protocols, mechanistic insights, and a thorough discussion of the rationale behind experimental choices, ensuring a self-validating and reproducible framework for laboratory application.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous biologically active molecules.[1] The inherent structural features of the quinoxaline ring system allow for diverse pharmacological activities, making it a "privileged scaffold" in medicinal chemistry. The dihydroquinoxalinone core, in particular, is a key structural motif in various therapeutic agents, including potent and selective inhibitors of critical enzymes implicated in a range of diseases.[2] this compound serves as a crucial intermediate in the synthesis of these more complex molecules, where the chloro-substituent provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two primary strategic disconnections. The most direct and widely employed method involves the formation of the pyrazinone ring by reacting a substituted o-phenylenediamine with a two-carbon electrophilic synthon. A less common, yet viable, alternative involves the construction of the heterocyclic ring through an intramolecular reductive cyclization of a pre-functionalized nitro-aromatic precursor.

Primary Synthetic Route: Cyclocondensation of 4-Chloro-1,2-phenylenediamine

The most common and efficient synthesis of this compound involves the cyclocondensation reaction between 4-chloro-1,2-phenylenediamine and a suitable C2-electrophile. This approach is favored for its atom economy, relatively mild reaction conditions, and the commercial availability of the starting materials. The choice of the C2-synthon can influence the reaction conditions and work-up procedures. Commonly used reagents include chloroacetyl chloride and derivatives of chloroacetic acid, such as ethyl chloroacetate.

The reaction proceeds through a two-step mechanism: initial acylation of one of the amino groups of the 4-chloro-1,2-phenylenediamine, followed by an intramolecular nucleophilic substitution to form the six-membered dihydroquinoxalinone ring.

Step 1: N-Acylation

The more nucleophilic of the two amino groups of 4-chloro-1,2-phenylenediamine attacks the electrophilic carbonyl carbon of the C2-synthon (e.g., chloroacetyl chloride). In the case of chloroacetyl chloride, the reaction is highly facile due to the excellent leaving group ability of the chloride ion. When using a less reactive synthon like an ester, a base is often required to facilitate the reaction. The presence of a base, such as triethylamine or sodium acetate, also serves to neutralize the HCl generated during the reaction with chloroacetyl chloride, preventing the protonation of the starting diamine and promoting the reaction to completion.

Step 2: Intramolecular Cyclization

Following the initial acylation, the newly formed chloroacetamide intermediate undergoes an intramolecular cyclization. The second amino group of the phenylenediamine ring acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom. This intramolecular SN2 reaction results in the formation of the six-membered heterocyclic ring and the elimination of a chloride ion, yielding the final product, this compound.

Below is a diagram illustrating the general workflow for the primary synthetic route.

Caption: General workflow for the synthesis via cyclocondensation.

Alternative Synthetic Route: Reductive Cyclization

An alternative approach to the synthesis of this compound involves the reductive cyclization of a 2-((4-chloro-2-nitrophenyl)amino)acetic acid derivative.[1] This method builds the quinoxalinone ring by first constructing the N-aryl-glycine backbone and then simultaneously reducing the nitro group and effecting cyclization.

This synthetic strategy relies on the reduction of an aromatic nitro group to an amine, which then readily participates in an intramolecular condensation with a pendant carboxylic acid or ester functional group.

Step 1: Synthesis of the Precursor

The synthesis of the precursor, 2-((4-chloro-2-nitrophenyl)amino)benzoic acid or its ester, is typically achieved through a nucleophilic aromatic substitution reaction. For instance, 2,4-dichloro-1-nitrobenzene can be reacted with glycine or a glycine ester. The more activated chlorine atom ortho to the nitro group is preferentially displaced by the amino group of glycine.

Step 2: Reductive Cyclization

The key step is the reductive cyclization of the nitro-intermediate. A variety of reducing agents can be employed for this transformation, such as tin(II) chloride (SnCl2) in an acidic medium, or catalytic hydrogenation (e.g., H2 over Pd/C). The reduction of the nitro group generates a highly reactive amino group in situ. This newly formed amine then undergoes a rapid intramolecular nucleophilic attack on the carbonyl group of the adjacent acetic acid or ester moiety, leading to the formation of the lactam ring of the dihydroquinoxalinone system.

The following diagram illustrates the key steps in the reductive cyclization pathway.

Caption: Key steps in the reductive cyclization approach.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is worn at all times.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-1,2-phenylenediamine | 95-83-0 | C₆H₇ClN₂ | 142.59 |

| Chloroacetyl chloride | 79-04-9 | C₂H₂Cl₂O | 112.94 |

| Sodium acetate | 127-09-3 | C₂H₃NaO₂ | 82.03 |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 |

| Water | 7732-18-5 | H₂O | 18.02 |

Protocol 1: Synthesis via Cyclocondensation with Chloroacetyl Chloride

This protocol is a robust and high-yielding method for the preparation of this compound.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (14.26 g, 0.1 mol) and sodium acetate (8.20 g, 0.1 mol) in 100 mL of glacial acetic acid.

-

Addition of Chloroacetyl Chloride: While stirring the mixture at room temperature, add chloroacetyl chloride (11.3 g, 7.9 mL, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane, 1:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into 500 mL of ice-cold water with stirring. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid and salts.

-

Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a solid.[3]

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Safety Considerations

-

4-Chloro-1,2-phenylenediamine: This compound is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected carcinogen.[4] Handle with care, avoiding dust formation, and use appropriate engineering controls and PPE.

-

Chloroacetyl chloride: This reagent is highly corrosive, toxic, and lachrymatory. It reacts violently with water.[5] All manipulations should be performed in a fume hood, and appropriate protective gear, including gloves and face shield, must be worn.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₇ClN₂O[6] |

| Molecular Weight | 182.61 g/mol [6] |

| IUPAC Name | 6-chloro-3,4-dihydro-1H-quinoxalin-2-one[6] |

| Appearance | Off-white to light brown solid |

| Melting Point | Data not consistently available in searched literature, would require experimental determination. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorinated benzene ring and the methylene protons of the pyrazinone ring, as well as signals for the two NH protons. The chemical shifts and splitting patterns will be characteristic of the structure.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The PubChem database provides reference spectra for this compound.[6]

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-H stretching and bending vibrations. A reference IR spectrum is available in the PubChem database.[6]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 182 and a characteristic (M+2)⁺ peak at m/z 184 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Conclusion

This technical guide has detailed the primary and alternative synthetic routes for the preparation of this compound. The cyclocondensation of 4-chloro-1,2-phenylenediamine with chloroacetyl chloride represents a reliable and efficient method for the laboratory-scale synthesis of this important heterocyclic intermediate. The provided experimental protocol, along with the mechanistic insights and safety considerations, offers a comprehensive resource for researchers in the field of organic and medicinal chemistry. The successful synthesis and purification of this compound will enable its use as a versatile building block in the development of novel therapeutic agents.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Rochester University. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (2009). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

University of California, Irvine. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

- Indian Academy of Sciences. (2005). LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions. Journal of Chemical Sciences, 117(3), 295-298.

- Journal of Chemical Technology and Metallurgy. (2021). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 56(5), 881-900.

-

MIT OpenCourseWare. (2007). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

- Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371.

-

European Journal of Chemistry. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Retrieved from [Link]

- Google Patents. (1974).

-

PubChem. (n.d.). 3-(6-Chloro-3-hydroxy-2-quinoxalinyl)-N-(2,5-dimethoxyphenyl)-2,4-dioxopentanamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.

-

MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2012). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-o-phenylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

- Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.

-

Semantic Scholar. (n.d.). Ethyl chloroacetate. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1H nuclear magnetic resonance spectroscopy (1H NMR) - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 6. This compound | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, a member of the quinoxalinone class of heterocyclic compounds, has emerged as a significant scaffold in medicinal chemistry and drug discovery. Its versatile structure serves as a foundational building block for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and its burgeoning role as a privileged core in the development of targeted therapeutics, particularly potent kinase inhibitors for oncology. We will delve into the mechanistic intricacies of how derivatives of this scaffold exert their biological effects and provide detailed experimental protocols for their synthesis and evaluation.

Compound Profile: this compound

The structural integrity and chemical properties of this compound are fundamental to its utility as a synthetic intermediate.

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-3,4-dihydro-1H-quinoxalin-2-one | PubChem[1] |

| CAS Number | 89938-22-7 | PubChem[1] |

| Molecular Formula | C₈H₇ClN₂O | PubChem[1] |

| Molecular Weight | 182.61 g/mol | PubChem[1] |

| Appearance | Off-white solid | Inferred from typical synthesis |

| Solubility | Soluble in organic solvents like DMF and DMSO | Inferred from typical synthesis |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a cyclocondensation reaction between a substituted o-phenylenediamine and a suitable two-carbon synthon. The following protocol is a well-established method adapted from the synthesis of related quinoxalinone derivatives.[2]

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Chloroacetic acid

-

Aqueous ammonia (33%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-Chloro-1,2-phenylenediamine (1 equivalent) and chloroacetic acid (1 equivalent).

-

Solvent Addition: Add deionized water and a catalytic amount of aqueous ammonia to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in an oven at an appropriate temperature (e.g., 60-80 °C) to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Quinoxalinone Scaffold in Drug Discovery: A Focus on Kinase Inhibition

The 3,4-dihydroquinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Targeting the JNK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, inflammation, and apoptosis.[3][4] The 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a core structure for the development of potent and selective JNK3 inhibitors.[5]

The JNK signaling pathway and the inhibitory action of quinoxalinone derivatives.

Derivatives of this compound can be designed to bind to the ATP-binding pocket of JNK3, thereby preventing its phosphorylation and activation. This inhibition of the JNK signaling cascade can lead to a reduction in inflammatory responses and the induction of apoptosis in cancer cells.

Dual Inhibition of CDK9 and BET Proteins in Cancer Therapy

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, making it an attractive target in oncology.[6][7] Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a crucial role in the regulation of gene expression. The combination of CDK9 and BET inhibition has shown synergistic effects in killing cancer cells.[8][9][10]

The 6-(pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1H)-one scaffold has been successfully utilized to develop dual inhibitors of CDK9 and BET proteins.[11] This hybrid strategy involves incorporating pharmacophores that bind to both the kinase hinge region of CDK9 and the acetylated lysine binding pocket of BET proteins.

Mechanism of dual CDK9 and BET inhibition by quinoxalinone-based compounds.

This dual-targeting approach offers a promising strategy to overcome drug resistance and enhance the therapeutic efficacy of anticancer agents.

Experimental Protocols for Biological Evaluation

The biological activity of synthesized this compound derivatives can be assessed using a variety of in vitro assays.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.[12]

Materials:

-

Recombinant kinase (e.g., JNK3, CDK9)

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

-

384-well plates

-

Plate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Data Analysis: The luminescence signal is proportional to the kinase activity. Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit 50% of the kinase activity.

Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

This assay is used to measure the binding affinity of a compound to a target protein, such as the interaction of a quinoxalinone derivative with a kinase or the disruption of a protein-RNA interaction.[1][13][14][15][16]

Principle: A fluorescently labeled ligand (e.g., a known binder or a fluorescently tagged version of the test compound) will have a low fluorescence polarization value when it is free in solution due to its rapid tumbling. Upon binding to a larger protein, its tumbling slows down, resulting in a higher fluorescence polarization value. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in the fluorescence polarization.

Materials:

-

Target protein

-

Fluorescently labeled ligand

-

Test compound

-

Assay buffer

-

Black, low-volume 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Assay Setup: In a 384-well plate, add the target protein and the fluorescently labeled ligand.

-

Compound Addition: Add the test compound at various concentrations.

-

Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound to determine the binding affinity (e.g., Kᵢ or IC₅₀).

Conclusion and Future Perspectives

This compound represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its amenability to chemical modification allows for the generation of large libraries of derivatives with diverse biological activities. The demonstrated success of the 3,4-dihydroquinoxalin-2(1H)-one core in targeting key kinases involved in cancer and inflammation underscores its significance in modern drug discovery. Future research in this area will likely focus on the development of more potent and selective inhibitors, the exploration of novel biological targets, and the optimization of the pharmacokinetic and pharmacodynamic properties of these promising compounds. The in-depth understanding of the synthesis, mechanism of action, and biological evaluation of this compound and its derivatives, as outlined in this guide, will be instrumental in advancing these research endeavors.

References

-

Chen, C. H., et al. (2012). Identification of influenza virus inhibitors targeting NS1A utilizing fluorescence polarization-based high-throughput assay. Journal of Biomolecular Screening, 17(4), 448-459. [Link]

-

Di Mola, A., et al. (2022). JNK3 signal transduction molecular cascade (on the left) and the cellular processes activated by JNK3 in physiological and pathological conditions. ResearchGate. [Link]

-

Chen, C. H., et al. (2012). Schematic representation of the fluorescence polarization (FP)–based assay monitoring biological interaction. ResearchGate. [Link]

-

Creative Diagnostics. (n.d.). JNK Signaling Pathway. Creative Diagnostics. [Link]

-

Wang, X., et al. (2019). Schematic diagram of the JNK signaling pathway. ResearchGate. [Link]

-

Samanta, S., et al. (2019). A schematic representation of kinase JNK3 cycling through different conformational states. ResearchGate. [Link]

-

Marc, D., et al. (2013). Fluorescence Polarization Assays of Nucleic Acid Binding Activity. ResearchGate. [Link]

-

Mphahlele, M. J., et al. (2018). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Sarter, T. (2015). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives. Sacramento State ScholarWorks. [Link]

-

Itkonen, H. M., et al. (2021). Inhibition of CDK9 activity compromises global splicing in prostate cancer cells. Taylor & Francis Online. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Zhang, H., et al. (2020). Rational Design and Evaluation of 6-(Pyrimidin-2-ylamino)-3,4-dihydroquinoxalin-2(1 H)-ones as Polypharmacological Inhibitors of BET and Kinases. Journal of Medicinal Chemistry, 63(17), 9787-9802. [Link]

-

Zhang, Z., et al. (2015). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

-

Al Emran, A., et al. (2020). Abstract LB-177: BET and CDK9 protein inhibitors: Novel epigenetic therapy to synergistically kill human melanoma cells. Cancer Research, 80(16_Supplement), LB-177. [Link]

-

Warner, K. D., et al. (2018). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 143, 64-75. [Link]

-

Hsieh, Y. T., et al. (2022). Multiple myeloma: Combination therapy of BET proteolysis targeting chimeric molecule with CDK9 inhibitor. PLOS ONE, 17(5), e0268960. [Link]

-

Sobh, A., et al. (2020). Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia. Blood Advances, 4(2), 323-335. [Link]

-

Shabaan, M., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. [Link]

-

Hansen, J. H., & Kristoffersen, T. (2017). 3,4-Dihydroquinoxalin-2-ones: recent advances in synthesis and bioactivities. Chemistry of Heterocyclic Compounds, 53(3), 253-263. [Link]

-

Al-Rashida, M., et al. (2022). CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents. Frontiers in Pharmacology, 13, 867332. [Link]

-

Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Records of Natural Products, 7(1), 23. [Link]

-

Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6688. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300. [Link]

-

Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445. [Link]

-

Zhang, T., et al. (2022). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1345. [Link]

-

Anizon, F., et al. (2009). Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 745-756. [Link]

-

Boruah, J., et al. (2019). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. New Journal of Chemistry, 43(35), 14035-14044. [Link]

-

Shabaan, M., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. European Journal of Chemistry, 2(3), 365-371. [Link]

-

Boruah, J., et al. (2019). Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles. ResearchGate. [Link]

- Google Patents. (n.d.). CN1919839A - Preparation technique of 2-chloromethylbenzimidazole.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Multiple myeloma: Combination therapy of BET proteolysis targeting chimeric molecule with CDK9 inhibitor | PLOS One [journals.plos.org]

- 10. Efficacy of combined CDK9/BET inhibition in preclinical models of MLL-rearranged acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Identification of influenza virus inhibitors targeting NS1A utilizing fluorescence polarization-based high-throughput assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its quinoxalinone core structure serves as a "privileged scaffold," a molecular framework that has demonstrated the ability to bind to a variety of biological targets. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in modern drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following section details the known physical and chemical characteristics of this compound.

Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | 6-chloro-3,4-dihydro-1H-quinoxalin-2-one[1] |

| CAS Number | 89938-22-7[2] |

| Molecular Formula | C₈H₇ClN₂O[2] |

| Molecular Weight | 182.61 g/mol [2] |

Physical Properties

| Property | Value/Description | Source |

| Melting Point | Not experimentally reported. The related compound, 3,4-dihydroquinoxalin-2(1H)-one, has a melting point of approximately 160-165 °C. | |

| Boiling Point | 386.8 °C at 760 mmHg (Computed) | |

| Density | 1.335 g/cm³ (Computed) | |

| Solubility | Soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane (DCM). | |

| Appearance | Expected to be a white to off-white crystalline solid or fine powder. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While publicly available spectra for this specific compound are limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the protons of the dihydroquinoxalinone ring. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.5-7.5 ppm. The methylene protons of the dihydro-ring are expected to appear as a singlet or a multiplet in the range of δ 3.0-4.0 ppm. The two NH protons will likely appear as broad singlets, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to have a chemical shift in the range of δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon of the dihydro-ring is expected to appear in the aliphatic region, around δ 30-40 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[1][4][5] Key expected peaks include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the two N-H groups.

-

C=O stretching: A strong absorption band around 1670-1690 cm⁻¹ due to the lactam carbonyl group.

-

C=C stretching: Aromatic C=C stretching vibrations in the range of 1450-1600 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically around 700-800 cm⁻¹, corresponding to the C-Cl bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182, with a characteristic isotopic pattern (M+2) at m/z 184 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the lactam, the secondary aromatic amine, and the chloro-substituted benzene ring.

N-Alkylation and N-Arylation

The nitrogen atoms of the dihydroquinoxalinone ring, particularly the N1 and N4 positions, are nucleophilic and can undergo alkylation or arylation reactions.[6][7] These reactions are typically carried out in the presence of a base to deprotonate the N-H group, followed by the addition of an alkyl or aryl halide. The choice of base and solvent can influence the regioselectivity of the reaction (N1 vs. N4 substitution).

Electrophilic Aromatic Substitution

The benzene ring of the quinoxalinone scaffold can undergo electrophilic aromatic substitution reactions.[8][9][10][11][12] The existing substituents (the chloro group and the fused heterocyclic ring) will direct incoming electrophiles to specific positions on the ring. The chloro group is an ortho-, para-director, while the fused ring's directing effect is more complex. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation.

Nucleophilic Aromatic Substitution

While less common for electron-rich aromatic rings, under certain conditions, the chlorine atom on the benzene ring can be displaced by a strong nucleophile.[13][14][15][16][17] This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which is not the case here. Therefore, harsh reaction conditions would likely be required.

Experimental Protocols

This section provides a plausible, detailed protocol for the synthesis and characterization of this compound, based on established methods for similar compounds.[18][19]

Synthesis of this compound

This synthesis is a two-step process involving the condensation of 4-chloro-1,2-phenylenediamine with chloroacetyl chloride, followed by intramolecular cyclization.

Step 1: Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture via the dropping funnel.

-

Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-